molecular formula C22H14N6O B12204380 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

Cat. No.: B12204380
M. Wt: 378.4 g/mol
InChI Key: GBPFFMJUZQWTMN-UHFFFAOYSA-N
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Description

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with naphthalene-2-ol under specific conditions. The reaction may require the use of catalysts such as copper(II) sulfate and sodium ascorbate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . Additionally, the compound can act as an adenosine receptor antagonist, blocking the binding of adenosine and modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol stands out due to its unique combination of structural features, which confer specific biological activities. Its ability to inhibit CDK2 and act as an adenosine receptor antagonist makes it a valuable compound for research in cancer therapy and other medical applications .

Properties

Molecular Formula

C22H14N6O

Molecular Weight

378.4 g/mol

IUPAC Name

3-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-2-ol

InChI

InChI=1S/C22H14N6O/c29-19-11-15-7-5-4-6-14(15)10-17(19)20-25-22-18-12-24-28(16-8-2-1-3-9-16)21(18)23-13-27(22)26-20/h1-13,29H

InChI Key

GBPFFMJUZQWTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O

Origin of Product

United States

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